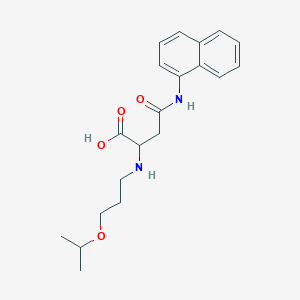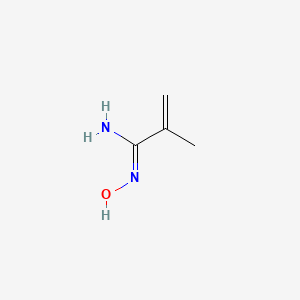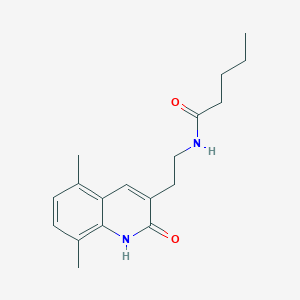![molecular formula C23H29N5O4 B2695457 3-butyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887454-21-9](/img/structure/B2695457.png)
3-butyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds. It also contains a dimethoxyphenethyl group, which is a phenethyl group with two methoxy functional groups attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine core, with the various substituents adding complexity to the molecule. The presence of the dimethoxyphenethyl group would introduce elements of aromaticity, while the butyl and methyl groups would provide aliphatic character .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of solubility, melting point, boiling point, and stability would need to be determined experimentally .科学的研究の応用
Molecular Studies and Receptor Affinity
Compounds within this chemical family, particularly those with an imidazo[2,1-f]purine-2,4-dione nucleus, have been synthesized and evaluated for their affinity towards serotoninergic and dopaminergic receptors. Research indicates these compounds, especially those with a substituent at the 7-position, exhibit significant affinity towards 5-HT1A, 5-HT7, and D2 receptors. Docking studies suggest that the 7-position substituent is essential for receptor affinity and selectivity, highlighting the potential of these compounds in developing treatments with anxiolytic and antidepressant effects (Zagórska et al., 2015).
Pharmacological Evaluation
Further pharmacological evaluation of these compounds, particularly N-8-arylpiperazinylpropyl derivatives, has shown potential anxiolytic and antidepressant activity in preclinical models. For example, specific derivatives exerted anxiolytic-like activity in the four-plate test in mice, and others behaved like antidepressants in the forced swimming test, comparable to the effect of Imipramine. This suggests the promising nature of these compounds for future research aiming at new derivatives with potential anxiolytic/antidepressant activity (Zagórska et al., 2009).
Serotonin Transporter Activity
The affinity of arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione for the serotonin transporter and their acid–base properties have been evaluated, providing insights into the pharmacokinetic profile of these compounds. Such studies are essential for understanding how these compounds interact with biological targets and could inform the development of new pharmacological agents (Zagórska et al., 2011).
Luminescence Sensing Applications
In addition to their potential in pharmacology, derivatives of imidazo[2,1-f]purine-2,4-dione have been explored for their luminescence properties. For instance, lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have shown selective sensitivity to benzaldehyde-based derivatives, indicating their potential as fluorescence sensors (Shi et al., 2015).
特性
IUPAC Name |
2-butyl-6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4/c1-6-7-11-27-21(29)19-20(25(3)23(27)30)24-22-26(15(2)14-28(19)22)12-10-16-8-9-17(31-4)18(13-16)32-5/h8-9,13-14H,6-7,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFOGBLARMBGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C=C(N3CCC4=CC(=C(C=C4)OC)OC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2695378.png)



![(2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2695383.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2695386.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2695387.png)

![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2695389.png)
![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2695394.png)
